Serratriol: Structural Elucidation and Therapeutic Potential of a Serratane Triterpene
Serratriol: Structural Elucidation and Therapeutic Potential of a Serratane Triterpene
This technical guide details the chemical structure, biosynthesis, isolation, and pharmacological potential of Serratriol , a specialized serratane triterpene.
Introduction
Serratriol (CAS: 13956-52-0) is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Unlike the more common oleanane or ursane triterpenes, serratanes are chemically distinct due to a unique seven-membered ring C within their pentacyclic skeleton (
Predominantly isolated from the clubmoss family Lycopodiaceae (e.g., Huperzia serrata, Lycopodium serratum) and the bark of Pinaceae species (e.g., Pinus monticola, Picea sitchensis), Serratriol serves as a chemotaxonomic marker and a scaffold for bioactive derivatives. Its pharmacological profile includes acetylcholinesterase (AChE) inhibition and cytotoxicity against specific tumor cell lines, making it a compound of interest in neurodegenerative and oncological drug discovery.
Chemical Structure & Stereochemistry[2]
The Serratane Skeleton
The core structure of Serratriol is the serratane skeleton (
-
Ring System: Pentacyclic system comprising two six-membered rings (A, B), a central seven-membered ring (C) , and two five-membered rings (D, E).
-
Unsaturation: A characteristic double bond is typically located at
(between C-14 and C-15), which is crucial for the conformational flexibility of the central ring.
Serratriol Specifics
Serratriol is chemically defined as serrat-14-ene-3
| Feature | Description |
| Molecular Formula | |
| Molecular Weight | 458.72 g/mol |
| Skeleton | Serrat-14-ene |
| Hydroxyl Positions | C-3 (Secondary), C-21 (Secondary), C-24 (Primary/Hydroxymethyl) |
| Stereochemistry |
Note on Stereoisomerism: The configuration at C-21 is critical. While the
Biosynthetic Pathway
The biosynthesis of Serratriol diverges from the standard friedelane/oleanane pathway after the formation of 2,3-oxidosqualene. The key differentiation is the cyclization cascade that expands Ring C.
Mechanistic Flow
-
Epoxidation: Squalene is oxidized to (3S)-2,3-oxidosqualene by squalene epoxidase.[1][4]
-
Protonation & Cyclization: The epoxide ring opens, initiating a cationic cascade.
-
Ring Expansion: Unlike the chair-chair-chair-boat conformation leading to dammarenyl cation, the serratane pathway involves a specific backbone rearrangement (likely involving a C-ring expansion via a 1,2-alkyl shift) to form the seven-membered central ring.
-
Functionalization: Post-cyclization oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C-3, C-21, and C-24.
Caption: Biosynthetic derivation of Serratriol from Squalene, highlighting the critical Ring C expansion step.
Isolation and Purification Protocol
Isolation of pure Serratriol requires fractionation to separate it from structurally similar isomers (e.g.,
Extraction Workflow
Source Material: Dried whole plant of Huperzia serrata or Pinus bark.
-
Maceration: Extract powdered plant material with 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48-72 hours.
-
Partitioning: Concentrate the extract and suspend in water. Partition successively with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate (EtOAc) .
-
Target Fraction: The EtOAc fraction typically contains the serratane triterpenoids.
-
-
Chromatography: Subject the EtOAc residue to Silica Gel Column Chromatography.
-
Eluent: Gradient system of Chloroform/Methanol (
) or Petroleum Ether/Acetone.
-
-
Purification: Re-chromatograph serratriol-rich fractions (monitored by TLC) using ODS (C18) open column or semi-preparative HPLC.
Caption: Step-by-step isolation workflow for obtaining high-purity Serratriol from plant biomass.
Spectroscopic Characterization
Identification of Serratriol is confirmed via NMR and MS.[5] The following data points are diagnostic for the structure.
Nuclear Magnetic Resonance (NMR)
-
-NMR (100 MHz, Pyridine-
):-
Olefinic Carbons: Distinct signals for the
double bond. C-14 typically appears around 138-140 ppm (quaternary) and C-15 around 122-125 ppm (methine) or vice versa depending on substitution. -
Oxygenated Carbons:
-
C-3 (
-OH): ~ 78-80 ppm. -
C-21 (
-OH): ~ 75-78 ppm. -
C-24 (Primary alcohol): ~
60-65 ppm.
-
-
-
-NMR (400 MHz, Pyridine-
):-
Olefinic Proton: A broad singlet or doublet around
5.3-5.5 ppm (H-15). -
Oxymethine Protons: H-3 and H-21 appear as multiplets in the
3.0-4.5 ppm range. The coupling constants ( values) of H-21 help distinguish between and isomers. -
Methyl Groups: Serratanes typically show 6-7 tertiary methyl singlets in the high field region (
0.7-1.2 ppm).
-
Mass Spectrometry (MS)
-
Technique: ESI-MS or EI-MS.
-
Diagnostic Ion:
or at m/z 459 or 481 respectively. -
Fragmentation: Loss of water molecules (
, ) is common for polyhydroxylated triterpenes.
Pharmacological Potential[7][8][9][10]
Acetylcholinesterase (AChE) Inhibition
Research indicates that serratane triterpenoids, including Serratriol and its derivatives, exhibit inhibitory activity against AChE. This mechanism is critical for:
-
Alzheimer's Disease: Enhancing cholinergic transmission.
-
Specificity: While less potent than the alkaloid Huperzine A (also found in Huperzia), serratanes offer a non-alkaloidal scaffold with potentially lower toxicity profiles.
Cytotoxicity
Serratriol and its oxidized derivatives (e.g., 14,15-epoxides) have demonstrated moderate cytotoxicity against human tumor cell lines:
-
Targets: HL-60 (leukemia), K562, and MCF-7 (breast cancer).
-
Mechanism: Induction of apoptosis and cell cycle arrest, potentially mediated through mitochondrial pathway modulation.
Anti-inflammatory Activity
Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (RAW 264.7 cells) suggests Serratriol possesses anti-inflammatory properties, likely by downregulating iNOS expression.
References
-
Conner, A. H., et al. (1980). New Serratane Triterpenes from Western White Pine Bark. Forest Products Laboratory. 6[4][7][8][9][10]
-
Zhou, H., et al. (2004).[8] Serratane-type triterpenoids from Huperzia serrata.[1][11][5][12] Natural Product Research. 13[7][8][10]
-
BOC Sciences. Serratriol (CAS 13956-52-0) Product Information. [2][3][4][5][7][8][9][10][12]
-
Yan, J., et al. (2010). Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27.[10] Planta Medica. 15[7][8]
-
Xu, K. P., et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. Bioorganic Chemistry. 5[7][8][9][10]
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